Hexaethylcyclotrisiloxane

Ring-Opening Polymerization Kinetics Living Polymerization

Hexaethylcyclotrisiloxane (D3Et) is an organosilicon compound belonging to the cyclotrisiloxane class, characterized by a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing two ethyl groups. This strained cyclic structure enables its primary industrial and research use as a monomer for ring-opening polymerization (ROP) to produce poly(diethylsiloxane) (PDES) homopolymers and copolymers with unique thermal and mesomorphic properties.

Molecular Formula C12H30O3Si3
Molecular Weight 306.62 g/mol
CAS No. 2031-79-0
Cat. No. B1329422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethylcyclotrisiloxane
CAS2031-79-0
Molecular FormulaC12H30O3Si3
Molecular Weight306.62 g/mol
Structural Identifiers
SMILESCC[Si]1(O[Si](O[Si](O1)(CC)CC)(CC)CC)CC
InChIInChI=1S/C12H30O3Si3/c1-7-16(8-2)13-17(9-3,10-4)15-18(11-5,12-6)14-16/h7-12H2,1-6H3
InChIKeyKMPBCFZCRNKXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaethylcyclotrisiloxane (CAS 2031-79-0): A Specialty Cyclotrisiloxane Monomer for Precision Polysiloxane Synthesis


Hexaethylcyclotrisiloxane (D3Et) is an organosilicon compound belonging to the cyclotrisiloxane class, characterized by a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing two ethyl groups [1][2]. This strained cyclic structure enables its primary industrial and research use as a monomer for ring-opening polymerization (ROP) to produce poly(diethylsiloxane) (PDES) homopolymers and copolymers with unique thermal and mesomorphic properties [3][4].

Why Generic Cyclic Siloxanes Cannot Substitute for Hexaethylcyclotrisiloxane in Performance-Driven Applications


While numerous cyclic siloxanes are commercially available, hexaethylcyclotrisiloxane (D3Et) occupies a unique performance niche. Its ethyl substituents provide a critical balance of properties distinct from its methyl (D3) and phenyl analogs. Substituting D3Et with hexamethylcyclotrisiloxane (D3) results in a vastly different polymerization rate [1] and yields a polymer, PDMS, with a markedly higher glass transition temperature (Tg) [2]. Conversely, using a higher cyclic oligomer like octaethylcyclotetrasiloxane (D4Et) as a monomer source eliminates the driving force of ring strain required for controlled, living anionic polymerization, which is crucial for synthesizing well-defined block copolymers and functional telechelic polymers [3][4]. Therefore, for applications requiring the specific combination of a strained ring for living polymerization and the unique low-Tg, mesomorphic properties of PDES, direct substitution is scientifically and technically invalid.

Quantitative Differentiation of Hexaethylcyclotrisiloxane: A Head-to-Head Evidence Guide


Anionic Polymerization Propagation Rate: 120x Slower than Hexamethylcyclotrisiloxane (D3)

Under identical anionic polymerization conditions using a cryptate initiator in toluene, the rate of propagation for hexaethylcyclotrisiloxane (D3Et) is 120 times lower than that of its dimethyl analog, hexamethylcyclotrisiloxane (D3) [1]. This significant reduction in rate is a direct consequence of the increased steric bulk of the ethyl substituents, which hinders the nucleophilic attack of the propagating silanolate chain end on the monomer ring.

Ring-Opening Polymerization Kinetics Living Polymerization

Ring Strain as a Driver for Living Polymerization: Cyclotrisiloxane vs. Cyclotetrasiloxane

As a cyclotrisiloxane, hexaethylcyclotrisiloxane possesses appreciable ring strain, a property it shares with all cyclotrisiloxanes and that differentiates the class from higher cyclic oligomers. This strain is the thermodynamic driving force for ring-opening polymerization [1]. While a precise value for D3Et is not explicitly published, the nominal ring strain for its close analog, hexamethylcyclotrisiloxane (D3), is calculated to be ~2.5 kcal/mol, which is an order of magnitude higher than the ~0.24 kcal/mol strain in octamethylcyclotetrasiloxane (D4) [1].

Living Anionic Polymerization Ring Strain Monomer Reactivity

Resulting Polymer Glass Transition Temperature: PDES vs. PDMS

Polymerization of hexaethylcyclotrisiloxane yields poly(diethylsiloxane) (PDES). Differential scanning calorimetry (DSC) analysis of a synthesized PDES reveals a glass transition temperature (Tg) of −142 °C [1]. This is significantly lower than the Tg of poly(dimethylsiloxane) (PDMS) produced from hexamethylcyclotrisiloxane (D3), which is typically around −125 °C .

Polymer Physics Thermal Properties Low-Temperature Flexibility

Thermal Decomposition Stability of Resulting PDES Polymer

The thermal stability of poly(diethylsiloxane) (PDES) derived from hexaethylcyclotrisiloxane was characterized by thermogravimetric analysis (TGA). The onset decomposition temperature (Td) for the PDES was 483 °C under nitrogen and 452 °C under air [1]. This demonstrates robust thermal stability, which is a key performance attribute for applications involving high-temperature exposure.

Thermal Stability Thermogravimetric Analysis High-Temperature Performance

Polymerization Efficiency: 93% Yield to α,ω-Functional PDES Oligomers

Using hexaethylcyclotrisiloxane (D3Et) as a monomer and linear chlorinated phosphazene acid as a catalyst, α,ω-bisdimethylsiloxyl-terminated poly(diethylsiloxane) (PDES) oligomers were synthesized under mild conditions with a high yield of 93% [1]. This high efficiency is critical for the economic viability of producing functional PDES materials for advanced applications like silicone gels and fluids.

Synthesis Efficiency Polymer Yield Functional Silicones

Validated Research and Industrial Scenarios for Procuring Hexaethylcyclotrisiloxane


Synthesis of Ultra-Low Temperature Flexible Silicone Elastomers and Gels

The procurement of hexaethylcyclotrisiloxane is essential for synthesizing poly(diethylsiloxane) (PDES) homopolymers and copolymers. The resulting PDES exhibits a glass transition temperature (Tg) of −142 °C, which is significantly lower than that of standard PDMS (−125 °C) [1]. This property is directly linked to the monomer structure and is critical for formulating silicone-based materials that must maintain flexibility and elastomeric performance in extreme cold environments, such as aerospace components, cryogenic seals, and low-temperature gaskets.

Precision Synthesis of Well-Defined PDES-Based Block Copolymers via Living Polymerization

The high ring strain inherent to cyclotrisiloxanes like hexaethylcyclotrisiloxane is the thermodynamic prerequisite for living anionic ring-opening polymerization (AROP) [2]. This mechanism is essential for creating precisely defined polymer architectures with controlled molecular weight and narrow polydispersity. Researchers and manufacturers seeking to develop PDES-containing block copolymers, telechelic oligomers, or complex silicone macromers must procure the strained D3Et monomer, as its unstrained tetramer analog (D4Et) does not undergo living AROP.

Production of High-Performance Silicone Fluids with Tailored Thermal and Mesomorphic Properties

Hexaethylcyclotrisiloxane is the key building block for PDES, a polymer known for its unique mesomorphic (liquid crystalline) behavior and high thermal stability [3][4]. The TGA data confirming a high onset decomposition temperature of 483 °C (in N2) for PDES [4] validates its use in high-temperature applications. Sourcing this monomer enables the formulation of specialty silicone fluids and coatings for the aerospace, electronics, and advanced manufacturing sectors where a combination of thermal resilience and unique rheological properties is required.

Development of Active Si-H and Si-Vinyl Functional PDES Oligomers

For the development of advanced silicone networks and gels, α,ω-functional PDES oligomers are highly desirable crosslinkers. As demonstrated, hexaethylcyclotrisiloxane can be efficiently polymerized using specific end-capping agents to yield oligomers with reactive Si-H or Si-CH=CH2 terminal groups in 93% yield [5]. Procuring D3Et is therefore a strategic decision for chemists developing novel silicone gel materials, as it provides a direct and high-yielding route to incorporate the unique low-Tg properties of PDES into hydrosilylation-cured systems.

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